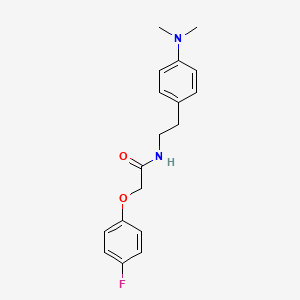

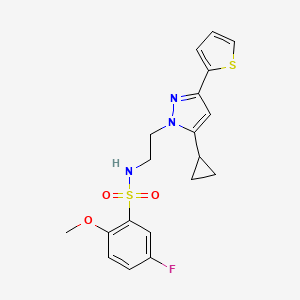

![molecular formula C18H14N2O2 B2887166 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- CAS No. 88422-83-7](/img/structure/B2887166.png)

1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-” belongs to a class of compounds known as 1H-isoindole-1,3(2H)-diones . These compounds have been identified as potent inhibitors of human protein kinase CK2 . The most active compounds in this class are 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid .

Synthesis Analysis

The synthesis of 1H-isoindole-1,3(2H)-diones involves a series of reactions. A variety of novel 1-substituted-2,3-dihydro-1H-isoindoles have been synthesized in three steps from 2,3-dihydro-1H-isoindole via metallation and alkylation of its tert-butyl formamidino derivative .Molecular Structure Analysis

The molecular structure of 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- is complex. The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- are complex. For instance, a series of 1,2-dihydropyrrolo [3,4-b]indol-3-ones were successfully afforded in moderate to good yields by the formation of one C–C bond and one C–N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- are complex. The molecular weight of the compound is 119.1638 .Applications De Recherche Scientifique

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The isoindoline nucleus is particularly significant in the design of molecules with central nervous system (CNS) activity .

Anticancer Agents

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis and necrosis in cancer cell lines, such as Raji cells, which are used as a model for blood cancer . This opens up possibilities for developing new treatments for various types of cancer.

Herbicides

The reactivity of “2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione” allows for its use in the synthesis of herbicidal compounds. Its derivatives can be designed to target specific pathways in plants, providing a method for controlling weed growth in agriculture .

Colorants and Dyes

The compound’s structure is suitable for the development of colorants and dyes. Its derivatives can be used in the textile industry for dyeing fabrics or in the production of inks for printing applications. The versatility in the substitution pattern of the molecule allows for a wide range of colors and shades .

Polymer Additives

Isoindoline derivatives can serve as additives in polymers to enhance their properties. For example, they can be used to improve the thermal stability, UV resistance, or mechanical strength of plastics. This makes them valuable in the manufacturing of durable and long-lasting materials .

Organic Synthesis

This compound is utilized in organic synthesis as a building block for constructing complex molecular architectures. Its reactivity enables the formation of diverse heterocyclic compounds, which are essential in various chemical synthesis processes .

Photochromic Materials

The unique reactivity of this compound also allows for its application in the development of photochromic materials. These materials change color when exposed to light, which can be used in smart windows, sunglasses, and display technologies .

Biological Activity Studies

Understanding the biological activity of “2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione” derivatives is crucial for their application in medicinal chemistry. Studies focus on the structure-activity relationships to identify potential therapeutic uses based on their interaction with biological targets .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORHKXJENRYGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966050 |

Source

|

| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]- | |

CAS RN |

5175-38-2 |

Source

|

| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

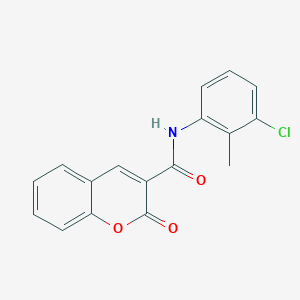

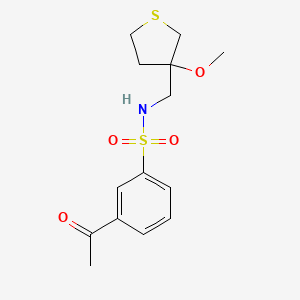

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2887084.png)

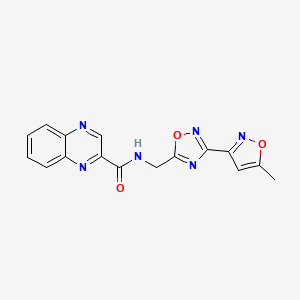

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2887086.png)

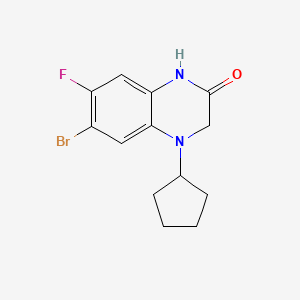

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)

![N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2887095.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)

![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)